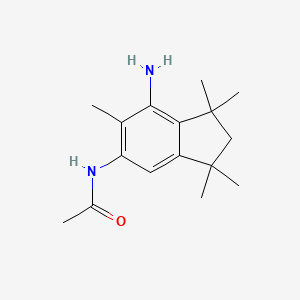

3-iodo-1H-indole-2-carbohydrazide

Descripción general

Descripción

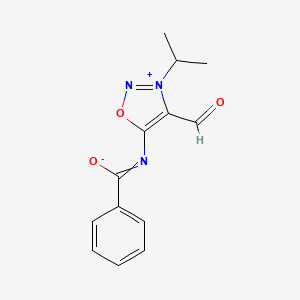

3-Iodo-1H-indole-2-carbohydrazide is a chemical compound with the CAS Number: 1227954-74-6 . It has a molecular weight of 301.09 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted indole carbohydrazide derivatives, has been reported . The synthetic route started from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which were reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8IN3O/c10-7-5-3-1-2-4-6 (5)12-8 (7)9 (14)13-11/h1-4,12H,11H2, (H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Anticancer Properties

A study by Kazan et al. (2019) synthesized derivatives of 3-iodo-1H-indole-2-carbohydrazide, evaluating their anticancer properties. These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. They also showed significant inhibitory activity on tubulin assembly and colchicine binding, similar to combretastatin A-4.

Antioxidant and Anticholinesterase Properties

Murat Bingul et al. (2019) in their study, Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties, found that indole compounds with carbohydrazide functionality exhibited promising antioxidant targets. They also demonstrated significant acetylcholinesterase enzyme inhibition, suggesting potential for Alzheimer’s disease treatment.

Anti-cholinesterase Activity

The study by Mirfazli et al. (2018) designed and synthesized carbohydrazide indole-isoxazole hybrid derivatives. These compounds were evaluated for their anti-cholinesterase activity, showing potential as therapeutic treatments for Alzheimer's disease.

Molecular Structure and Quantum Mechanical Calculations

A study by Kaynak et al. (2005) focused on the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide. They characterized these compounds using various spectroscopic methods and conducted quantum mechanical calculations for structural analysis.

Cytotoxic Activity

Zhang et al. (2011), in their research on Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, prepared a series of novel derivatives and evaluated their cytotoxic activity against human cancer cell lines. Some derivatives exhibited potent antiproliferative activity.

Antioxidant Properties and Alzheimer's Disease

Hadjipavlou-Litina et al. (2013) reported on Analysis of the antioxidant properties of differently substituted 2- and 3-indolyl carbohydrazides and related derivatives. They found these compounds to be potent hydroxyl radical scavengers and in vitro lipid peroxidation inhibitors, suggesting potential applications in treating Alzheimer's disease.

Dual Chemosensor for Metal Ions

Şenkuytu et al. (2019) developed a novel compound that acts as a dual chemosensor for Fe3+ and Cu2+ ions, as detailed in their study, Synthesis of a novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based dual chemosensor for the recognition of Fe3+ and Cu2+ ions. This compound showed selective recognition towards these ions over other cations.

Anti-HIV-1 Activity

The research by Ragno et al. (2006) on the design and synthesis of new indolyl aryl sulfones, including derivatives of the indole-2-carbohydrazide, found compounds with excellent inhibitory activity against HIV-1.

Safety and Hazards

The safety information available indicates that 3-iodo-1H-indole-2-carbohydrazide is classified under GHS07, with a signal word of "Warning" . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

3-Iodo-1H-indole-2-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new and useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 30109 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-iodo-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHZIQURAQZQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)

![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)

![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)